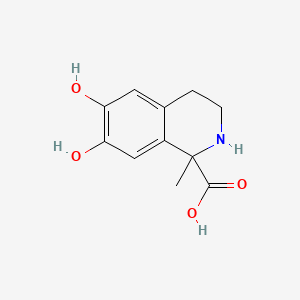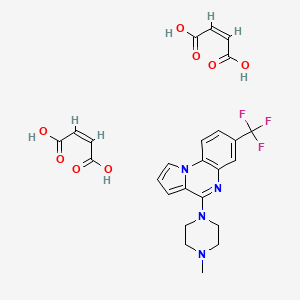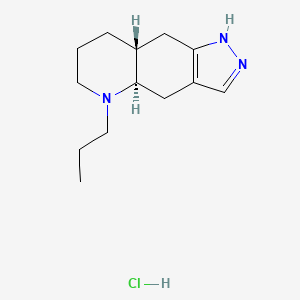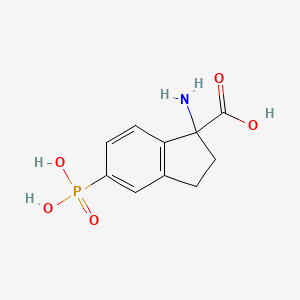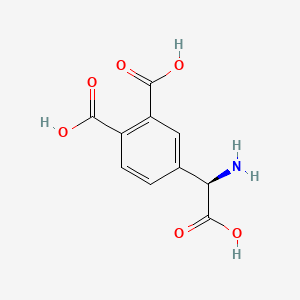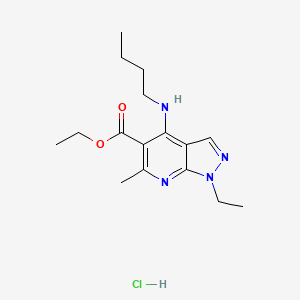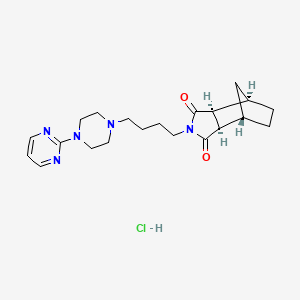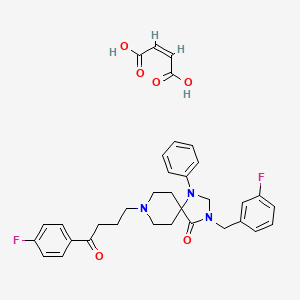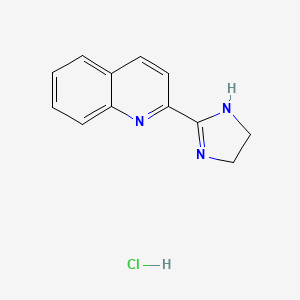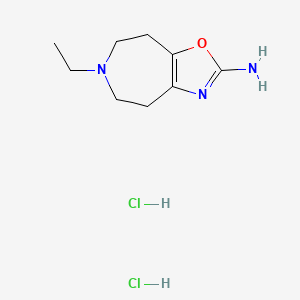
B-HT 933 二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アルファ-1 アドレナリン受容体よりもアルファ-2 アドレナリン受容体に対して300倍以上の選択性を示します 。この化合物は主に、アルファ-2 アドレナリン受容体活性化の生理学的および薬理学的効果を研究する科学研究で使用されています。
科学的研究の応用
B-HT 933 dihydrochloride is widely used in scientific research to investigate the role of alpha-2 adrenergic receptors in various physiological processes. Some key applications include:
Chemistry: Studying the binding affinity and selectivity of alpha-2 adrenergic receptor agonists.
Biology: Investigating the effects of alpha-2 adrenergic receptor activation on cellular signaling pathways.
Medicine: Exploring the potential therapeutic applications of alpha-2 adrenergic receptor agonists in conditions such as hypertension and pain management.
Industry: Used in the development of new pharmacological agents targeting the alpha-2 adrenergic receptor.
作用機序
B-HT 933 二塩酸塩は、アルファ-2 アドレナリン受容体に選択的に結合して活性化することにより、その効果を発揮します。この活性化はアデニル酸シクラーゼの阻害につながり、サイクリックアデノシン一リン酸(cAMP)のレベルが低下します。 cAMP レベルの低下は、さまざまな下流シグナル伝達経路を調節し、最終的に血管収縮や交感神経出力の低下などの生理学的反応を引き起こします 。
類似の化合物:
- クロニジン
- デクスメデトミジン
- グアンファシン
比較: B-HT 933 二塩酸塩は、アルファ-2 アドレナリン受容体に対する高い選択性でユニークであり、アルファ-1 アドレナリン受容体ではほとんど活性を示しません。この選択性により、アルファ-1 受容体活性化の影響を混同することなく、アルファ-2 アドレナリン受容体活性化の特定の効果を研究するための貴重なツールとなっています。 比較すると、クロニジンとデクスメデトミジンもアルファ-2 アドレナリン受容体を標的としていますが、選択性と薬理学的効果の程度は異なります 。
将来の方向性
生化学分析
Biochemical Properties
B-HT 933 Dihydrochloride plays a significant role in biochemical reactions. It interacts with α2A-, α2B-, and α2C-adrenoceptor subtypes . The nature of these interactions is characterized by the compound’s ability to act as a selective agonist, binding to these receptors and triggering a biochemical response .
Cellular Effects
B-HT 933 Dihydrochloride influences cell function by interacting with adrenoceptors, which are integral membrane proteins involved in signal transduction. Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its agonistic action on α2-adrenoceptors .
Molecular Mechanism
The molecular mechanism of B-HT 933 Dihydrochloride involves binding interactions with α2-adrenoceptors, leading to their activation. This activation can result in changes in gene expression and cellular responses .
準備方法
合成経路と反応条件: B-HT 933 二塩酸塩の合成には、オキサゾロアゼピン環系の形成が含まれます。重要なステップには、適切な前駆体の環化が制御された条件下で行われて、目的の複素環構造を形成することが含まれます。 最終生成物は、安定性と溶解性を向上させるために二塩酸塩として得られます 。
工業的生産方法: B-HT 933 二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 この化合物は通常、再結晶またはクロマトグラフィー技術を使用して精製され、研究用途に必要な純度レベルを実現しています 。
化学反応の分析
反応の種類: B-HT 933 二塩酸塩は、酸化や還元などの従来の化学反応よりも、主に受容体結合相互作用を起こします。特定の条件下では、置換反応に参加することもできます。
一般的な試薬と条件: この化合物は生理的条件下で安定しており、容易に化学的変換を起こしません。 水溶液中の溶解性を確保するために、通常は二塩酸塩の形で使用されます 。
生成される主な生成物: B-HT 933 二塩酸塩は主に受容体研究に使用されるため、主な「生成物」は、アルファ-2 アドレナリン受容体との相互作用によって引き起こされる生理学的反応です 。
4. 科学研究での用途
B-HT 933 二塩酸塩は、さまざまな生理学的プロセスにおけるアルファ-2 アドレナリン受容体の役割を調査する科学研究で広く使用されています。主な用途には以下が含まれます。
化学: アルファ-2 アドレナリン受容体アゴニストの結合親和性と選択性を研究しています。
生物学: アルファ-2 アドレナリン受容体活性化が細胞シグナル伝達経路に及ぼす影響を調査しています。
医学: 高血圧や疼痛管理などの状態におけるアルファ-2 アドレナリン受容体アゴニストの可能性のある治療用途を調べています。
類似化合物との比較
- Clonidine
- Dexmedetomidine
- Guanfacine
Comparison: B-HT 933 dihydrochloride is unique in its high selectivity for the alpha-2 adrenergic receptor, with minimal activity at alpha-1 adrenergic receptors. This selectivity makes it a valuable tool for studying the specific effects of alpha-2 adrenergic receptor activation without the confounding effects of alpha-1 receptor activation. In comparison, clonidine and dexmedetomidine also target alpha-2 adrenergic receptors but have varying degrees of selectivity and additional pharmacological effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Azepexole hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dihydro-1H-azepine", "methyl chloroformate", "ammonia", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "The first step involves the reaction of 2,3-dihydro-1H-azepine with methyl chloroformate in the presence of sodium hydroxide to yield N-methyl carbamate.", "The N-methyl carbamate is then treated with ammonia in ethanol to produce N-methyl azepan-3-one.", "The N-methyl azepan-3-one is then reacted with hydrochloric acid to produce Azepexole hydrochloride." ] } | |
CAS番号 |
36067-72-8 |
分子式 |
C9H16ClN3O |
分子量 |
217.69 g/mol |
IUPAC名 |
6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H |
InChIキー |
RISPXEICLQYFJX-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl |
正規SMILES |
CCN1CCC2=C(CC1)OC(=N2)N.Cl |
| 36067-72-8 | |
関連するCAS |
36067-73-9 (Parent) |
同義語 |
2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)
